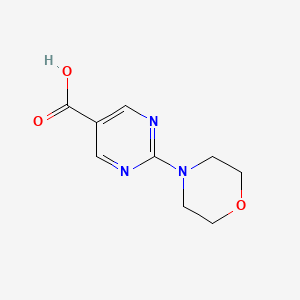

2-Morpholinopyrimidine-5-carboxylic acid

Description

Overview of 2-Morpholinopyrimidine-5-carboxylic Acid in Contemporary Chemical Biology

This compound is a heterocyclic organic compound that has garnered attention in the fields of medicinal chemistry and drug discovery. guidechem.com Its structure, which features a pyrimidine (B1678525) ring substituted with a morpholine (B109124) group and a carboxylic acid, makes it a versatile scaffold for the synthesis of more complex molecules. guidechem.com While extensive research has been conducted on its derivatives, the parent compound itself is a subject of ongoing investigation for its potential as a modulator of various biological targets, including enzymes and receptors. guidechem.come3s-conferences.org Its utility is primarily recognized as a key intermediate in the synthesis of compounds with potential applications in treating a range of diseases, including cancer and inflammatory conditions. guidechem.comnih.gov

Significance of the Pyrimidine and Morpholine Scaffolds in Medicinal Chemistry Research

The pyrimidine and morpholine moieties are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds and approved drugs. nih.govrsc.org

The Pyrimidine Scaffold: The pyrimidine ring is a fundamental component of nucleobases such as cytosine, thymine, and uracil (B121893), which are essential for the structure and function of DNA and RNA. nih.gov This inherent biological relevance has made pyrimidine derivatives a major focus of drug development. nih.gov They are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects. nih.govgoogle.com Several clinically approved drugs, such as the anticancer agent 5-fluorouracil, feature a pyrimidine core. nih.gov

The Morpholine Scaffold: The morpholine ring is a saturated heterocycle that is often incorporated into drug candidates to improve their physicochemical properties, such as solubility and metabolic stability. e3s-conferences.org The presence of the morpholine moiety can enhance the potency of a molecule and its ability to interact with biological targets. rsc.org Morpholine-containing compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antibacterial properties. researchgate.net

The combination of these two scaffolds in this compound results in a molecule with a unique set of properties that are highly desirable in the design of new therapeutic agents.

Research Trajectories and Scope of Academic Inquiry into this compound

Current research involving this compound is primarily focused on its application as a versatile building block in the synthesis of more elaborate and potent drug candidates. guidechem.com For instance, it has been utilized in the development of inhibitors for enzymes such as dihydroorotate (B8406146) dehydrogenase (DHODH), which is a validated target for the treatment of autoimmune diseases and some cancers.

Furthermore, derivatives of this compound have been investigated for their potential as inhibitors of the PI3K/mTOR signaling pathway, which is often dysregulated in cancer. nih.gov Studies on these derivatives have shown promising results in preclinical models, suggesting that the this compound scaffold is a valuable starting point for the development of novel anticancer agents. nih.govnih.gov The ongoing academic inquiry aims to further explore the structure-activity relationships of this class of compounds to optimize their potency, selectivity, and pharmacokinetic profiles.

Physicochemical Properties

While specific experimental data for this compound is not widely published in peer-reviewed literature, computational models and data from closely related analogs provide insights into its likely physicochemical properties.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C9H11N3O3 | - |

| Molecular Weight | 209.20 g/mol | - |

| CAS Number | 253315-05-8 | guidechem.com |

| Topological Polar Surface Area | 78.7 Ų | e3s-conferences.org |

| Hydrogen Bond Donors | 1 | e3s-conferences.org |

| Hydrogen Bond Acceptors | 6 | e3s-conferences.org |

| Rotatable Bond Count | 2 | e3s-conferences.org |

Note: Some properties are based on computational predictions for the closely related 2-Morpholinopyrimidin-5-ylboronic acid and should be considered as estimates for the title compound.

Biological Activity of Derivatives

The therapeutic potential of the this compound scaffold is highlighted by the significant biological activities observed in its derivatives.

| Derivative Class | Biological Target/Activity | Key Findings | Reference |

| Morpholinopyrimidine-5-carbonitriles | PI3K/mTOR Inhibition (Anticancer) | Derivatives showed potent inhibition of PI3K and mTOR, leading to apoptosis in cancer cell lines. | nih.gov |

| Phenyl morpholinopyrimidine derivatives | Anti-inflammatory | Certain derivatives were found to inhibit the production of nitric oxide (NO) in macrophage cells, indicating anti-inflammatory potential. | google.com |

| 2,4,5-trisubstituted pyrimidines | CDK9 Inhibition (Anticancer) | of a methyl group at the C-5 position of the pyrimidine ring was found to be optimal for achieving selectivity for CDK9. | - |

| Carboline compounds derived from this compound | DHODH Inhibition | Used as a key intermediate in the synthesis of potent DHODH inhibitors for potential treatment of autoimmune diseases and cancer. |

Synthesis

A documented method for the synthesis of this compound involves a multi-step process. A key step includes the reaction of ethyl 2-chloropyrimidine-5-carboxylate with morpholine in the presence of a base such as potassium carbonate. The resulting ester is then hydrolyzed to yield the final carboxylic acid product. This synthetic route provides a reliable method for producing the compound for further research and development.

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-ylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c13-8(14)7-5-10-9(11-6-7)12-1-3-15-4-2-12/h5-6H,1-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPUFHIOPXMZFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390289 | |

| Record name | 2-(Morpholin-4-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253315-05-8 | |

| Record name | 2-(Morpholin-4-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-Morpholinopyrimidine-5-carboxylic Acid and its Core Scaffolds

The synthesis of this compound and its analogues relies on established methods for pyrimidine (B1678525) ring formation, followed by the introduction of the morpholine (B109124) substituent or vice-versa.

A significant challenge in pyrimidine synthesis has been the direct formation of derivatives lacking a substituent at the C-4 position. organic-chemistry.org A robust and high-yielding method has been developed to address this, providing a direct route to 2-substituted pyrimidine-5-carboxylic esters. organic-chemistry.orgresearchgate.net This procedure involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with a wide range of amidinium salts. organic-chemistry.orgorganic-chemistry.org The key sodium salt reagent is prepared by condensing methyl formate (B1220265) with methyl 3,3-dimethoxypropionate using sodium hydride. organic-chemistry.org This stable reagent reacts efficiently with amidinium salts in moderate to excellent yields, making it a versatile method for accessing various 2-substituted pyrimidine-5-carboxylic esters. organic-chemistry.org

Another general approach involves the cyclocondensation of β-keto esters with amidines, often promoted by ultrasound irradiation, to yield highly substituted 4-pyrimidinols. organic-chemistry.org These can be further functionalized. Additionally, a novel synthesis from β-formyl enamides has been reported, which involves a samarium chloride-catalyzed cyclization with urea (B33335) under microwave irradiation. researchgate.netorganic-chemistry.org

Table 1: General Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

| Starting Materials | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, Amidinium salts | DMF, 100°C, 1h | 2-Substituted pyrimidine-5-carboxylic esters | organic-chemistry.orgresearchgate.net |

| β-Keto esters, Amidines | Ultrasound irradiation | Highly substituted 4-pyrimidinols | organic-chemistry.org |

| β-Formyl enamides, Urea | Samarium chloride, Microwave irradiation | Pyrimidine derivatives | researchgate.net |

The introduction of a morpholine moiety onto the pyrimidine scaffold is a key step in synthesizing the target compound and its analogues. Several strategies have been successfully employed.

One common method involves the nucleophilic substitution of a leaving group on the pyrimidine ring with morpholine. For instance, 2,4-dichloro-5-cyanopyrimidine (B1355425) can be reacted with two equivalents of morpholine to yield 2,4-dimorpholinopyrimidine-5-carbonitrile. nih.gov Similarly, benzylated 6-chlorouracil (B25721) intermediates react with morpholine in a basic medium under reflux to furnish 6-morpholino derivatives. frontiersin.orgnih.gov Another approach treats methylated 2-methylthio-dihydropyrimidine-6-ones with morpholine to achieve substitution. researchgate.net

These reactions highlight the utility of nucleophilic aromatic substitution to install the morpholine group at various positions (C2, C4, or C6) of the pyrimidine ring, depending on the precursor. nih.govfrontiersin.orgresearchgate.netrsc.org

Derivatization Strategies and Analogue Synthesis

Once the core this compound structure is obtained, it can be further modified at three main sites: the pyrimidine core, the morpholine moiety, and the carboxylic acid group.

The pyrimidine ring is amenable to a variety of functionalization reactions, allowing for the synthesis of a diverse library of analogues.

C-2 Position: Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are effective for introducing structural diversity at the C-2 position of the pyrimidine core, showing high tolerance for various functional groups. nih.gov A direct C-H functionalization strategy has also been developed for the site-selective amination of the C2 position, proceeding through a pyrimidinyl iminium salt intermediate. researchgate.net Furthermore, a 2-hydrazinyl group can serve as a versatile handle for further derivatization, allowing for condensation with various electrophiles to form new heterocyclic systems at this position. nih.gov

C-4 and C-6 Positions: Functionalization at the C-4 and C-6 positions often involves the substitution of a suitable leaving group. C4-(1,2,4-triazol-1-yl) pyrimidine nucleosides, for example, undergo C-nucleophilic substitution with carbon nucleophiles like nitroalkanes and malononitrile. nih.gov Another method involves the activation of the C4 amide group with reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), which facilitates subsequent displacement by nucleophiles such as morpholine. nih.gov In more profound transformations, pyrimidine rings can be converted into pyridines through a deconstruction-reconstruction strategy, involving ring-opening with a nucleophile followed by cyclization. researchgate.netchinesechemsoc.org

While derivatization of the pyrimidine core and the carboxylic acid is common, direct chemical modification of the morpholine ring while it is attached to the pyrimidine is less frequently documented in the literature. However, general synthetic methods for substituted morpholines suggest potential pathways. tandfonline.com Strategies for creating substituted morpholines, such as the palladium-catalyzed carboamination reaction between a substituted ethanolamine (B43304) derivative and an aryl bromide, could theoretically be adapted for such modifications. nih.gov This approach allows for the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov The application of such methods to pre-formed morpholinopyrimidines remains an area for further exploration.

The carboxylic acid group at the C-5 position is a key functional handle for extensive derivatization. Standard organic transformations can be applied to generate a wide array of analogues. thermofisher.comnih.gov

Amide Formation: The most common transformation is the formation of amides. The carboxylic acid can be coupled with various aliphatic or aromatic amines to produce the corresponding carboxamides. nih.govnih.gov This is often achieved after hydrolyzing a precursor ester to the free acid. nih.gov Peptide coupling reagents are frequently used to facilitate this transformation. thermofisher.com

Esterification: The carboxylic acid can be converted back to its ester form. For example, reaction with diazomethane (B1218177) yields the corresponding methyl ester. academie-sciences.fr

Hydrazide Formation: The carboxylic acid can be activated and reacted with hydrazines, such as 2-hydrazinoquinoline (B107646) (HQ), to form acyl hydrazides. mdpi.com This involves activating the acid with agents like 2,2'-dipyridyl disulfide (DPDS) and triphenylphosphine (B44618) (TPP) before reacting with the hydrazine (B178648). mdpi.com

Decarboxylation/Decarbonylation: In some contexts, pyrimidine carboxylic acids can undergo decarboxylation, removing the C-5 carboxyl group entirely. umich.edu More advanced methods involve transition-metal-catalyzed decarbonylative transformations of carboxylic acid derivatives, which can lead to further functionalization. acs.org

Table 2: Derivatization of the Carboxylic Acid Group

| Functional Group | Transformation | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Carboxylic Acid | Amidation | Aliphatic/Aromatic Amines, Coupling Agents | Carboxamide | nih.gov |

| Carboxylic Acid | Esterification | Diazomethane | Methyl Ester | academie-sciences.fr |

| Carboxylic Acid | Hydrazide Formation | Hydrazines (e.g., HQ), DPDS, TPP | Acyl Hydrazide | mdpi.com |

Advanced Synthetic Approaches and Chemoinformatics in Pyrimidine Chemistry

Modern organic synthesis has increasingly embraced technologies and strategies that offer enhanced efficiency, selectivity, and environmental compatibility. In the realm of pyrimidine chemistry, advanced approaches such as microwave-assisted synthesis and the strategic use of key intermediates are pivotal in the design and construction of complex derivatives.

Microwave-Assisted Synthesis of Pyrimidine Derivatives

Microwave-assisted organic synthesis has emerged as a significant tool for synthetic chemists, providing a powerful alternative to conventional heating methods. eurekaselect.com This technique utilizes microwave irradiation to rapidly heat polar substances, leading to a dramatic reduction in reaction times, often from hours to mere minutes. tandfonline.comresearchgate.net The advantages extend beyond speed, frequently resulting in cleaner reactions, better selectivity, and improved product yields. researchgate.netorientjchem.org

The application of microwave irradiation is particularly effective in the synthesis of pyrimidine derivatives. For instance, the Biginelli three-component cyclocondensation reaction, a classic method for preparing dihydropyrimidines, has been successfully adapted for microwave conditions. The reaction of a β-diketone, an arylaldehyde, and urea or thiourea (B124793) under microwave irradiation can produce oxo- and thioxopyrimidine derivatives in yields ranging from 65–90% after recrystallization. tandfonline.com This method offers a simple and efficient route for the preparation of these heterocyclic compounds. tandfonline.com

Studies comparing microwave-assisted synthesis with conventional heating for pyrimidine derivatives consistently demonstrate the superiority of the former. For example, the synthesis of certain thiazolopyrimidine derivatives showed a 17–23% increase in yield when using microwave irradiation compared to traditional methods. nih.gov This efficiency is a common theme across various pyrimidine syntheses. orientjchem.orgnih.gov

| Compound Type | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 4-N-(aryl)-5,6,7,8-tetrahydrobenzo eurekaselect.comresearchgate.netthieno[2,3-d]pyrimidines | Conventional (Reflux) | 12 h | Not specified | orientjchem.org |

| Microwave | 20 min | Good | ||

| Substituted Pyrimidines (Antitubercular Agents) | Conventional | 4-6 h | 62-69% | researchgate.net |

| Microwave | 7-12 min | 73-78% | ||

| Pyrimido[4,5-b]quinolines | Conventional (Reflux) | 60 min | Not specified | mdpi.com |

| Microwave | 10 min | High |

The mechanism behind microwave heating involves dipolar polarization and ionic conduction, which efficiently transfers energy to polar molecules within the reaction mixture. researchgate.net This rapid and uniform heating avoids the harsh conditions often required in classical synthesis, which can lead to material decomposition. tandfonline.com The eco-friendly nature of this technique, often allowing for solvent-free conditions, further enhances its appeal in modern chemistry. researchgate.netnih.gov

Role of Precursors and Key Intermediates in Derivative Design

The design and synthesis of complex pyrimidine derivatives, such as this compound, are critically dependent on the strategic selection and manipulation of precursors and key intermediates. The pyrimidine core can be constructed through various strategies, including the condensation of N-C-N fragments with 1,3-dicarbonyl compounds or through intramolecular cyclization of reactive intermediates. nih.gov

A pivotal precursor for many 5-substituted pyrimidines is Uracil-5-carboxylic acid . This compound serves as a starting point for creating highly functionalized intermediates. google.com Through chlorination reactions, typically using reagents like phosphorus oxychloride, uracil-5-carboxylic acid is converted into the highly reactive intermediate 2,4-Dichloropyrimidine-5-carboxylic acid or its corresponding acid chloride. google.comsigmaaldrich.com This dichlorinated intermediate is exceptionally valuable because the two chlorine atoms can be selectively substituted by various nucleophiles, allowing for the introduction of diverse functional groups at the 2- and 4-positions of the pyrimidine ring. researchgate.net

The synthesis of morpholinopyrimidine derivatives provides a clear example of this strategy. For instance, the synthesis of novel 2-hydrazinyl-6-morpholinopyrimidine-5-carbonitrile, a key intermediate for potential PI3K/mTOR inhibitors, begins with a dichlorinated pyrimidine. The process involves a sequential substitution, where one chlorine atom is first replaced by a morpholine group, followed by the substitution of the second chlorine with a hydrazine group. nih.gov This stepwise approach allows for precise control over the final structure.

Another important class of intermediates includes substituted uracils, such as 5,6-diaminouracil derivatives. These compounds can be condensed with various carboxylic acids to form 6-amino-5-carboxamidouracils, which are direct precursors to biologically significant molecules like 8-substituted xanthines. frontiersin.org Similarly, esters of pyrimidine-5-carboxylic acid are versatile intermediates. A general method involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with amidinium salts to yield 2-substituted pyrimidine-5-carboxylic esters, offering a direct route to pyrimidines without substitution at the 4-position. organic-chemistry.org

The table below summarizes key precursors and intermediates and their role in the synthesis of various pyrimidine derivatives.

| Precursor/Intermediate | Reagents/Conditions | Resulting Intermediate/Product Class | Significance in Derivative Design | Reference |

|---|---|---|---|---|

| Uracil-5-carboxylic acid | Phosphorus oxychloride, Phosphorus trichloride, Chlorine | 2,4-Dichloropyrimidine-5-carboxylic acid chloride | Provides a highly reactive scaffold for introducing nucleophiles at C2 and C4. | google.com |

| 2,4-Dichloro-5-pyrimidinecarbonitrile | 1. Morpholine 2. Hydrazine hydrate | 2-Hydrazinyl-6-morpholinopyrimidine-5-carbonitrile | Enables sequential and selective substitution to build complex morpholinopyrimidine structures. | nih.gov |

| 5,6-Diaminouracil derivatives | Carboxylic acids, COMU (coupling reagent) | 6-Amino-5-carboxamidouracils | Serves as a building block for fused pyrimidine systems like xanthines. | frontiersin.org |

| Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate | Weinreb amidation | Anilide-type intermediates | Allows for the synthesis of A-ring-modified derivatives of complex alkaloids like luotonin A. | researchgate.net |

| Methyl 3,3-dimethoxypropionate | Methyl formate, Sodium hydride | Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol | Reacts with amidinium salts to form 2-substituted pyrimidine-5-carboxylic esters. | organic-chemistry.org |

The strategic use of these precursors and the development of robust synthetic routes to key intermediates are fundamental to the field of medicinal chemistry, enabling the creation of vast libraries of pyrimidine derivatives for biological screening and drug discovery. growingscience.com

Biological Activities and Pharmacological Potentials

Comprehensive Biological Activity Spectrum

Anticancer and Antiproliferative Activities

Derivatives of the 2-morpholinopyrimidine scaffold exhibit a broad spectrum of anticancer and antiproliferative activities. These effects are achieved through the modulation of critical cellular pathways and processes that are often dysregulated in cancer.

A primary mechanism through which morpholinopyrimidine derivatives exert their anticancer effects is the dual inhibition of the Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.govunc.edu This pathway is crucial for regulating cell growth, proliferation, and survival, and its overactivation is a common feature in many cancers. nih.govfrontiersin.org

Novel morpholinopyrimidine-5-carbonitrile derivatives have been synthesized and identified as potent dual PI3K/mTOR inhibitors. nih.govnih.gov For instance, certain Schiff base analogs demonstrated significant inhibitory action against PI3Kα, PI3Kβ, PI3Kδ, and mTOR. nih.gov Specifically, compound 12b (a derivative) showed IC₅₀ values of 0.17 µM for PI3Kα and 0.83 µM for mTOR. nih.gov Another related compound, 17p (a 2,4-dimorpholinopyrimidine-5-carbonitrile derivative), displayed potent inhibitory activity against PI3Kα and PI3Kδ with IC₅₀ values of 31.8 nM and 15.4 nM, respectively. frontiersin.org The dual inhibition of both PI3K and mTOR is considered more effective than targeting a single kinase in the pathway, as it can prevent feedback loop activation that often leads to treatment resistance. unc.edu

Table 1: Inhibitory Activity of Morpholinopyrimidine Derivatives against PI3K/mTOR

| Compound | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Derivative 12b | PI3Kα | 0.17 | nih.gov |

| Derivative 12b | PI3Kβ | 0.13 | nih.gov |

| Derivative 12b | PI3Kδ | 0.76 | nih.gov |

| Derivative 12b | mTOR | 0.83 | nih.gov |

| Derivative 17p | PI3Kα | 0.0318 | frontiersin.org |

| Derivative 17p | PI3Kδ | 0.0154 | frontiersin.org |

Beyond pathway inhibition, 2-morpholinopyrimidine derivatives actively modulate fundamental cellular processes, including inducing programmed cell death (apoptosis) and halting the cell division cycle. nih.govresearchgate.net Studies have shown that potent derivatives can trigger apoptosis in cancer cells, a critical mechanism for eliminating malignant cells. nih.govmdpi.com For example, specific morpholinopyrimidine-5-carbonitrile compounds were found to promote apoptosis in leukemia SR cells, as confirmed by Annexin-V and propidium (B1200493) iodide double labeling. nih.gov

Furthermore, these compounds can cause cell cycle arrest, preventing cancer cells from replicating. nih.govfrontiersin.org The same leukemia SR cells treated with these derivatives were arrested in the G2/M phase of the cell cycle. nih.gov Other related heterocyclic compounds have also demonstrated the ability to induce cell cycle arrest in different phases. For instance, some chalcone (B49325) derivatives can induce G2/M arrest in ovarian cancer cells mdpi.com, while certain phenolic compounds cause G0/G1 arrest in head and neck squamous carcinoma cells. nih.gov This disruption of the cell cycle is a key component of their antiproliferative effect. frontiersin.orgnih.gov

The anticancer mechanisms of pyrimidine-based compounds can also involve direct interaction with enzymes crucial for DNA replication and repair. Topoisomerase II is an enzyme that alters DNA topology and is a validated target for anticancer drugs. nih.gov While direct studies on 2-morpholinopyrimidine-5-carboxylic acid are limited, related quinolinedione derivatives have shown potent inhibitory activity against topoisomerase II. researchgate.net

Another critical enzyme in DNA synthesis is thymidylate synthase (TS), which is essential for the production of thymidine, a necessary component of DNA. nih.gov Inhibition of TS leads to an imbalance of deoxynucleotides, specifically an accumulation of deoxyuridine triphosphate (dUTP). nih.gov This accumulation results in the misincorporation of uracil (B121893) into DNA, triggering DNA damage and subsequent cell death. nih.gov The TS inhibitor CB3717 (N10-propargyl-5,8-dideazafolic acid), a quinazoline-based compound, exemplifies this mechanism, which is a potential mode of action for structurally related pyrimidine (B1678525) derivatives. nih.gov

The antiproliferative activity of 2-morpholinopyrimidine derivatives has been validated across a wide range of human cancer cell lines. This broad efficacy underscores their potential as versatile anticancer agents.

Novel morpholinopyrimidine-5-carbonitriles have demonstrated excellent antitumor activity, particularly against the leukemia SR cell line, with IC₅₀ values as low as 0.09 µM. nih.gov The activity extends to solid tumors as well. Different derivatives have shown inhibitory effects against lung carcinoma (A549 ), breast adenocarcinoma (MCF-7 ), colon adenocarcinoma (SW480 ), and liver carcinoma (HepG2 ). researchgate.netnih.govrsc.orgresearchgate.net For example, one study reported that a benzodiazepine (B76468) derivative containing a pyrimidine moiety exerted high antiproliferative activity against A549, SW-480, and MCF-7 cell lines with IC₅₀ values of 5.9 µM, 2.3 µM, and 5.65 µM, respectively. researchgate.net

Table 2: Antiproliferative Activity of Morpholinopyrimidine Derivatives Against Various Cancer Cell Lines

| Cell Line | Cancer Type | Compound Class/Derivative | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Leukemia SR | Leukemia | Morpholinopyrimidine-5-carbonitrile (12d) | 0.09 | nih.gov |

| A549 | Lung Carcinoma | Pyrimidine-Benzodiazepine (6n) | 5.9 | researchgate.net |

| A549 | Lung Carcinoma | Phosphomolybdate Hybrid (1) | 25.17 | rsc.org |

| MCF-7 | Breast Adenocarcinoma | Pyrimidine-Benzodiazepine (6n) | 5.65 | researchgate.net |

| MCF-7 | Breast Adenocarcinoma | Chalcone-Thienopyrimidine (3g) | Potent Activity | nih.gov |

| SW480 | Colon Adenocarcinoma | Pyrimidine-Benzodiazepine (6n) | 2.3 | researchgate.net |

| HepG2 | Liver Carcinoma | Chalcone-Thienopyrimidine (3g) | Potent Activity | nih.gov |

| HepG2 | Liver Carcinoma | Phosphomolybdate Hybrid (1) | 33.79 | rsc.org |

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell proliferation and is a major target in cancer therapy. nih.govmdpi.com Several classes of pyrimidine derivatives have been developed as potent EGFR tyrosine kinase inhibitors (EGFR-TKIs). dovepress.comresearchgate.net These inhibitors typically work by competing with ATP for the binding site in the kinase domain of the receptor, thereby blocking the downstream signaling pathways that lead to cell growth. mdpi.com

While many clinically approved EGFR inhibitors feature a quinazoline (B50416) core, the pyrimidine scaffold is also central to the design of new inhibitors. nih.govnih.gov For example, novel 4-anilino-furo[2,3-d]pyrimidine derivatives, which include a carboxylic acid side chain, have demonstrated significant EGFR inhibition. nih.gov A lapatinib (B449) analogue from this series showed 100% inhibition of EGFR activity. nih.gov The development of such compounds indicates that the morpholinopyrimidine-5-carboxylic acid framework is a promising starting point for designing targeted EGFR inhibitors. researchgate.net

Anti-inflammatory Efficacy and Mechanisms

The morpholinopyrimidine core is a recognized pharmacophore in the design of anti-inflammatory agents. Research into structurally related compounds highlights the potential of this scaffold to modulate key inflammatory pathways.

Cyclooxygenase-2 (COX-2) is a critical enzyme that catalyzes the synthesis of prostaglandins, which are key mediators of inflammation. nih.gov Selective inhibition of COX-2 is a primary strategy for developing anti-inflammatory drugs with potentially fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Derivatives containing the pyrimidine scaffold have been identified as potent and selective COX-2 inhibitors. For instance, a series of pyrimidine-5-carbonitrile hybrids were reported as significant and selective COX-2 inhibitors, demonstrating good in vivo anti-inflammatory activity in a carrageenan-induced rat paw edema assay. nih.gov Further studies have shown that certain compounds can suppress the expression of both inducible nitric oxide synthase (iNOS) and COX-2, which are crucial enzymes in the inflammatory response. nih.govresearchgate.net The design of novel inhibitors often incorporates a pyrimidine ring system to achieve high selectivity for the COX-2 isozyme. researchgate.net While direct studies on this compound are limited, the established role of the pyrimidine moiety in COX-2 inhibition provides a strong rationale for its investigation as an anti-inflammatory agent.

Table 1: COX-2 Inhibitory Activity of Selected Pyrimidine Derivatives

| Compound Class | Target | Activity | Reference |

| Pyrimidine-5-carbonitrile hybrids | COX-2 | Significant and selective inhibition | nih.gov |

| Pterostilbene-carboxylic acid derivatives | COX-2 | IC50 values ranging from 85.44 to 140.88 nM | nih.gov |

| Pyrazole (B372694) derivatives with pyrimidine pharmacophore | COX-2 | High selectivity over COX-1 | researchgate.net |

Antimicrobial and Antifungal Spectrum

The threat of antimicrobial resistance has spurred the search for novel agents with unique mechanisms of action. The morpholinopyrimidine scaffold has been explored for its potential in developing new antimicrobial and antifungal therapies.

The development of resistance in pathogens like Staphylococcus aureus (including methicillin-resistant S. aureus, or MRSA) and fungal species such as Aspergillus fumigatus and Candida auris necessitates new therapeutic options. researchgate.netmdpi.com Compounds incorporating a pyrimidine structure have been evaluated for their activity against such challenging pathogens. For example, various fungal-derived compounds have shown activity against S. aureus. mdpi.com Novel quinoline (B57606) derivatives have been assessed against a panel of microbes including Aspergillus fumigatus. researchgate.net The broad-spectrum potential of new chemical entities is a key focus of current research.

A promising strategy for antifungal drug design is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.gov Azole antifungals, the most common CYP51 inhibitors, are facing increasing resistance. This has led to the design of novel inhibitors, with the 2-phenylpyrimidine (B3000279) scaffold emerging as a promising starting point. nih.gov

Researchers have designed and synthesized series of 2-phenylpyrimidine derivatives as novel CYP51 inhibitors. nih.gov Molecular docking studies have helped to optimize the interaction between the pyrimidine core and the active site of the CYP51 protein. nih.gov Certain optimized compounds demonstrated excellent efficacy against multiple clinically relevant fungal strains, with activity significantly superior to the first-line drug fluconazole. nih.gov Dual-target inhibitors that combine COX-2 and CYP51 inhibition have also been proposed, aiming to simultaneously block fungal growth and reduce the associated inflammation. nih.gov This approach leverages the pyrimidine scaffold to influence the internal physiological functions of fungal cells, leading to increased reactive oxygen species (ROS) levels and apoptosis. nih.gov

Table 2: Antifungal Activity of a Representative Phenylpyrimidine CYP51 Inhibitor (Compound C6)

| Fungal Strain | MIC (μg/mL) |

| Candida albicans | 1 |

| Candida parapsilosis | 0.5 |

| Candida tropicalis | 1 |

| Candida krusei | 2 |

| Cryptococcus neoformans | 0.5 |

Data adapted from studies on phenylpyrimidine CYP51 inhibitors. nih.gov

Other Emerging Therapeutic Applications

Beyond anti-inflammatory and antimicrobial activities, the morpholinopyrimidine scaffold has shown utility in the inhibition of other key enzymes involved in various physiological processes.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD): NAPE-PLD is the primary enzyme responsible for producing N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. nih.govacs.org NAEs are involved in numerous processes, including pain, inflammation, and stress. nih.gov NAPE-PLD, a zinc metalloenzyme, represents a key therapeutic target. nih.gov

Structure-activity relationship studies have led to the development of potent and selective NAPE-PLD inhibitors based on a pyrimidine-4-carboxamide (B1289416) scaffold. nih.govacs.org In the synthesis of these inhibitors, a related compound, 2-(Methyl(phenethyl)amino)-6-morpholinopyrimidine-4-carboxylic acid, was used as a chemical intermediate. nih.govacs.org Optimization of this scaffold, for example by replacing a morpholine (B109124) substituent with an (S)-3-hydroxypyrrolidine, led to the development of LEI-401, a nanomolar potent inhibitor with drug-like properties suitable for in vivo studies. acs.orgximbio.com

Carbonic Anhydrase-III (CA-III): Carbonic anhydrases (CAs) are a family of zinc metalloenzymes, and their inhibition has therapeutic applications. nih.gov While most clinical inhibitors are sulfonamides, there is growing interest in non-sulfonamide inhibitors, such as those containing a carboxylic acid group, to achieve better isoform specificity. nih.gov Carboxylic acids can inhibit CAs by binding directly to the active-site zinc ion or by anchoring to the zinc-bound water molecule. nih.gov

A series of 2,4,5-trisubstituted thiazole (B1198619) derivatives were evaluated for their CA-III inhibitory activity, with the finding that a carboxylic acid group at the 4-position of the scaffold was crucial for activity. nih.gov The most potent compound identified was 2-amino-5-phenylthiazole-4-carboxylic acid, which exhibited a Ki of 0.5 μM. nih.gov The structural elements of this compound—namely the heterocyclic ring system and the carboxylic acid group—suggest it is a candidate for investigation as a potential carbonic anhydrase inhibitor.

Table 3: Inhibitory Potency of Related Compounds Against NAPE-PLD and CA-III

| Compound | Target Enzyme | Potency (IC50 / Ki) | Reference |

| LEI-401 | NAPE-PLD | IC50 = 27 nM | ximbio.com |

| 2-amino-5-phenylthiazole-4-carboxylic acid | CA-III | Ki = 0.5 μM | nih.gov |

Receptor Modulation (e.g., Angiotensin II AT1 Receptor, PPAR Isotypes, Estrogen Receptor)

There is currently no specific information available from the searched results detailing the direct modulation of the Angiotensin II AT1 Receptor, Peroxisome Proliferator-Activated Receptor (PPAR) Isotypes, or the Estrogen Receptor by the compound this compound or its close derivatives. Research has, however, explored other biological activities for this chemical family. ontosight.ai

In Vitro and Cellular Studies

Cytotoxicity and Selectivity Profiling on Human Cell Lines

While data on this compound is limited, studies on structurally related morpholinopyrimidine-5-carbonitrile derivatives reveal significant cytotoxic activity against various human cancer cell lines. These derivatives have shown potent antiproliferative effects, particularly against leukemia, with some compounds demonstrating high efficacy. nih.gov

Key findings indicate that the introduction of different heterocyclic groups to the morpholinopyrimidine base can enhance anticancer activity. nih.gov For instance, certain Schiff base analogs, specifically compounds designated 12b and 12d , exhibited excellent antitumor activity against the leukemia SR cell line, with IC₅₀ values of 0.10 µM and 0.09 µM, respectively. nih.gov

The cytotoxic effects of these derivatives were also evaluated against normal human cell lines. Compound 12b showed cytotoxicity towards normal human peripheral blood mononuclear cells (PCS-800-011) with an IC₅₀ of 17.50 µM, whereas compound 12d had a weaker effect on these non-cancerous cells, suggesting a degree of selectivity for cancer cells. nih.gov Other derivatives showed moderate efficacy against CNS cancer (SNB-75) and renal cancer (A498, RXF-393, UO-31) cell lines. nih.gov

Table 1: Cytotoxicity Profile of Morpholinopyrimidine-5-carbonitrile Derivatives This interactive table summarizes the cytotoxic activity of key derivatives on various human cell lines.

| Compound / Derivative | Cell Line | Cell Line Type | Measurement | Value (µM) | Citation |

|---|---|---|---|---|---|

| 12b | Leukemia SR | Leukemia | IC₅₀ | 0.10 | nih.gov |

| 12d | Leukemia SR | Leukemia | IC₅₀ | 0.09 | nih.gov |

| 12b | PCS-800-011 | Normal Fibroblast | IC₅₀ | 17.50 | nih.gov |

| 12d | PCS-800-011 | Normal Fibroblast | IC₅₀ | Weak Effect | nih.gov |

| 8 | A498 | Renal Cancer | GI% | 46.28% | nih.gov |

| 8 | RXF-393 | Renal Cancer | GI% | 30.46% | nih.gov |

| 8 | UO-31 | Renal Cancer | GI% | 45.24% | nih.gov |

Mechanistic Investigations at the Cellular and Molecular Level

The mechanism of action for the cytotoxic effects of morpholinopyrimidine derivatives has been investigated, revealing a role as dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). nih.gov These two proteins are crucial components of a signaling pathway that regulates cell growth, proliferation, and survival, and they are often dysregulated in cancer.

Specifically, compounds 12b and 12d were identified as potent dual PI3K/mTOR inhibitors. nih.gov Compound 12b inhibited PI3Kα, PI3Kβ, and PI3Kδ with IC₅₀ values of 0.17 µM, 0.13 µM, and 0.76 µM, respectively. It also inhibited mTOR with an IC₅₀ value of 0.83 µM. nih.gov

At the cellular level, these compounds were shown to induce apoptosis in the leukemia SR cell line. nih.gov Further investigation into the cell cycle revealed that treatment with these derivatives caused a G2/M phase arrest, meaning the compounds halt cell division at the G2 or mitosis phase, ultimately preventing cancer cell proliferation. nih.gov Western blot and molecular docking analyses supported these findings, indicating that the morpholino group plays a significant role in binding to the active sites of both PI3K and mTOR. nih.gov Other related morpholinopyrimidine derivatives have been studied for their anti-inflammatory properties through the inhibition of iNOS and COX-2. rsc.orgresearchgate.netnih.govscispace.com

Structure Activity Relationship Sar Studies and Pharmacophore Elucidation

Influence of Pyrimidine (B1678525) Core Substituents on Biological Activity

The pyrimidine ring serves as a central scaffold in this class of compounds, and its substitution pattern significantly modulates biological activity. juniperpublishers.com The pyrimidine nucleus is a key pharmacophore in numerous derivatives with a wide range of therapeutic functions. nih.gov Research into derivatives of 2-morpholinopyrimidine has demonstrated that even minor alterations to the pyrimidine core can lead to substantial changes in potency and selectivity.

In a series of morpholinopyrimidine-5-carbonitrile derivatives (structurally related to the carboxylic acid series), modifications at the 2- and 6-positions of the pyrimidine ring were explored. nih.govnih.gov Initial studies revealed that chlorination of the pyrimidinone ring could enhance anticancer effects against certain cell lines. For instance, chlorination of a precursor compound increased its growth inhibition (GI%) against the leukemia SR cell line to 58.51%. nih.gov

Further investigations focused on introducing various heterocyclic groups at position 2 of the pyrimidine core. nih.gov This strategy aimed to create hybrid molecules that could act as dual PI3K/mTOR inhibitors. nih.gov The results showed that inserting a substituted heterocycle at this position generally increased anticancer efficacy. nih.gov However, the nature of the heterocycle was critical. Pyrazolo analogs showed a range of effects, from weak to moderate anticancer activity, depending on the substituents on the pyrazole (B372694) ring itself. nih.gov The most significant enhancements in activity were observed with the introduction of Schiff base analogs at position 2, with compounds 12b and 12d emerging as highly potent antitumor agents against the leukemia SR cell line. nih.govnih.gov

In a different series of pyrimidine-4-carboxamides, SAR studies on the pyrimidine core also revealed key insights. acs.org The combination of specific substituents at the R2 and R3 positions of the pyrimidine ring was found to be critical for potency. Combining an (S)-3-phenylpiperidine group with an (S)-3-hydroxypyrrolidine group resulted in a compound with a 10-fold increase in activity, highlighting the synergistic effect of substituents on the pyrimidine scaffold. acs.org

Table 1: Effect of Pyrimidine Core Substituents on Biological Activity

| Compound Series | Position of Substitution | Substituent | Observed Effect on Activity | Source |

|---|---|---|---|---|

| Morpholinopyrimidine-5-carbonitrile | Pyrimidine Ring | Chlorination | Increased anticancer effect against leukemia SR cell line. | nih.gov |

| Morpholinopyrimidine-5-carbonitrile | Position 2 | Hydrazinyl moiety | Decreased activity compared to thiomethyl group. | nih.gov |

| Morpholinopyrimidine-5-carbonitrile | Position 2 | Substituted Heterocycles (e.g., Pyrazole, Schiff bases) | Generally increased anticancer efficacy; Schiff bases were most active. | nih.govnih.gov |

| Pyrimidine-4-carboxamide (B1289416) | R1, R2, R3 | Combination of (S)-3-phenylpiperidine and (S)-3-hydroxypyrrolidine | 10-fold increase in inhibitory potency. | acs.org |

Role of the Morpholine (B109124) Moiety in Efficacy and Bioavailability

The morpholine ring is a "privileged structure" in medicinal chemistry, often incorporated into drug candidates to improve their physicochemical, pharmacokinetic, and biological properties. nih.govresearchgate.netjchemrev.com In the context of 2-morpholinopyrimidine-5-carboxylic acid derivatives, the morpholine moiety is not merely a solubilizing group but an integral component of the pharmacophore, essential for efficacy. nih.gov

Studies on related scaffolds have demonstrated the critical contribution of the morpholine ring. In an investigation of 2-morpholinobenzoic acid derivatives as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), the morpholine was compared to a tetrahydropyran (B127337) (THP) moiety. nih.gov The results were unequivocal: the THP analog showed a complete loss of inhibitory activity compared to its morpholine counterpart, strongly suggesting that the morpholinyl nitrogen is essential for biological function. nih.gov

Molecular modeling studies support these experimental findings. In the docking of a thiopyrano[4,3-d]pyrimidine derivative into the PI3Kα active site, the morpholine group was shown to almost completely overlap with the morpholine of PI103, a known potent PI3K inhibitor. mdpi.com This indicates that the morpholine group orients the molecule correctly within the binding pocket to establish key interactions. mdpi.com The morpholine ring's ability to bestow selective affinity for a wide range of receptors and act as a key component for certain enzyme inhibitors has been well-documented. nih.govjchemrev.com Its inclusion in drug design is often associated with improved pharmacokinetics and desirable drug-like properties. nih.gov

Significance of the Carboxylic Acid Functionality for Target Interaction and Receptor Binding

The carboxylic acid group is a common feature in many drug molecules and plays a pivotal role in mediating interactions with biological targets. researchgate.net For derivatives of this compound, this functional group is critical for anchoring the ligand into the receptor's binding site, primarily through the formation of strong hydrogen bonds and salt bridges.

The importance of this acidic moiety is highlighted in studies of various enzyme and receptor ligands. For instance, hydroxy-carboxylic acid (HCA) receptors share a conserved arginine residue within a transmembrane helix that is essential for binding their carboxylic acid ligands. nih.gov Similarly, molecular docking simulations of nonsteroidal anti-inflammatory drugs (NSAIDs) containing a carboxylic acid group have shown an essential salt bridge forms between the carboxylate (RCOO⁻) and positively charged lysine (B10760008) and arginine residues in the binding site of serum albumin. nih.gov Neutralizing the charge by converting the carboxylic acid to its ester derivative significantly reduces binding affinity and abolishes the ability to displace marker ligands. nih.gov

In the context of PC-PLC inhibitors based on a 2-morpholinobenzoic acid scaffold, compounds featuring a carboxylic acid were identified as promising leads. nih.gov While analogs with a hydroxamic acid group also showed activity, the original carboxylic acid derivatives remained the benchmark for optimal inhibitory activity against PC-PLC. nih.gov This suggests that the specific geometry and hydrogen bonding capacity of the carboxylic acid group are finely tuned for interaction with the target protein. The group often acts as a key hydrogen bond donor and acceptor, securing the molecule in a bioactive conformation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug design to develop mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govnih.gov This approach allows researchers to predict the activity of novel, yet-to-be-synthesized molecules, thereby streamlining the drug discovery process and prioritizing the synthesis of the most promising candidates. nih.govresearchgate.net

A typical QSAR study involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be 2D or 3D and represent various physicochemical properties such as electronic, steric, and hydrophobic features. nih.gov Using machine learning or statistical methods, a regression model is built to establish a mathematical relationship between these descriptors and the observed biological activity (e.g., IC₅₀ values). nih.gov

For a series of this compound derivatives, a QSAR model could be developed to understand which properties are most influential for their biological effect. For example, a QSAR study on quinoline-4-carboxylic acid derivatives successfully developed predictive models using descriptors that were then used to design new compounds with potentially higher activity. nih.gov Such models can reveal the importance of specific features, such as the volume of a substituent at a particular position or the electronic nature of the pyrimidine ring. researchgate.net The resulting QSAR equation can serve as a predictive tool to guide the rational design of new analogs with enhanced potency and optimized properties. nih.gov

Development of Novel Analogs with Enhanced Biological Profiles

SAR and modeling studies have paved the way for the rational design of novel analogs of this compound with improved biological profiles. By understanding the key pharmacophoric features, researchers have successfully synthesized new compounds with enhanced potency, selectivity, and better drug-like properties. nih.govnih.gov

In the pursuit of dual PI3K/mTOR inhibitors, the strategic modification of the 2-position of the 6-morpholinopyrimidine-5-carbonitrile scaffold led to the identification of highly potent compounds. nih.govnih.gov Specifically, the introduction of Schiff base moieties resulted in analogs 12b and 12d , which exhibited excellent antitumor activity against the leukemia SR cell line, with IC₅₀ values of 0.10 µM and 0.09 µM, respectively. nih.govnih.gov These compounds also showed significant inhibitory effects on PI3K isoforms. nih.gov Another promising analog, 13e , demonstrated a broad spectrum of antitumor activity with a median growth inhibition (GI₅₀) of 6.15 µM. nih.gov

In a separate line of research focused on N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) inhibitors, systematic modification of a pyrimidine-4-carboxamide core led to compound 1 . acs.org This analog, which combined the optimal substituents identified through extensive SAR studies, showed a 10-fold increase in activity (IC₅₀ = 72 nM) compared to the initial lead compound and demonstrated full efficacy in blocking enzyme turnover. acs.org Furthermore, the development of thiopyrano[4,3-d]pyrimidine derivatives bearing a pyrazoline scaffold has yielded compounds with strong cytotoxic activity, with molecular docking studies providing a rationale for their PI3Kα inhibitory action. mdpi.com

These examples underscore how a deep understanding of SAR is instrumental in evolving a lead scaffold into optimized drug candidates with superior biological profiles.

Table 2: Novel Analogs with Enhanced Biological Activity

| Compound | Core Scaffold | Key Modification | Enhanced Biological Profile | Source |

|---|---|---|---|---|

| 12b | Morpholinopyrimidine-5-carbonitrile | Schiff base at position 2 | Potent antitumor activity (IC₅₀ = 0.10 µM vs. leukemia SR); PI3Kα inhibitor. | nih.govnih.gov |

| 12d | Morpholinopyrimidine-5-carbonitrile | Schiff base at position 2 | Potent antitumor activity (IC₅₀ = 0.09 µM vs. leukemia SR). | nih.govnih.gov |

| 13e | Morpholinopyrimidine-5-carbonitrile | Undisclosed modification | Broad spectrum antitumor activity (GI₅₀ = 6.15 µM). | nih.gov |

| 1 | Pyrimidine-4-carboxamide | Optimized R1, R2, R3 substituents | Potent and selective NAPE-PLD inhibitor (IC₅₀ = 72 nM). | acs.org |

| 8d | Thiopyrano[4,3-d]pyrimidine | Pyrazoline scaffold | Strong cytotoxic activity; PI3Kα inhibitory action. | mdpi.com |

Computational Approaches in Drug Design and Discovery

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for understanding how a ligand like a 2-morpholinopyrimidine derivative might interact with a biological target, typically a protein.

Computational docking studies have been effectively used to predict the binding modes and affinities of morpholinopyrimidine derivatives with various protein targets. In a notable study, derivatives of 2-morpholinopyrimidine-5-carbonitrile, a compound structurally similar to 2-morpholinopyrimidine-5-carboxylic acid, were investigated as dual inhibitors of PI3K-α and mTOR, two key enzymes in cancer-related signaling pathways. nih.gov

The analysis revealed that these compounds could achieve favorable docking scores and binding affinities with both enzymes. For instance, a specific derivative, compound 12b, demonstrated strong binding interactions within the active sites of both PI3K-α and mTOR, suggesting its potential as a dual inhibitor. nih.gov The predicted binding affinities often correlate with the compound's inhibitory activity, making molecular docking a valuable tool for prioritizing candidates for synthesis and biological testing. samipubco.com The goal of these simulations is to find the optimal binding conformation and affinity of the small molecule within the protein's binding pocket. samipubco.com

Table 1: Predicted Binding Affinities of a Morpholinopyrimidine Derivative (Compound 12b) with Target Enzymes

| Target Enzyme | Docking Score (S-score) | Binding Affinity (kcal/mol) |

|---|---|---|

| PI3K-α | -12.19 | -11.95 |

Beyond predicting binding affinity, molecular docking elucidates the specific atomic interactions that stabilize the ligand-protein complex. This includes identifying key amino acid residues in the target's binding site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. nih.gov

For the 2-morpholinopyrimidine scaffold, docking simulations against PI3K-α and mTOR revealed that the morpholino group plays a critical role in binding. nih.gov In the active site of PI3K-α, a derivative formed key interactions with residues such as Val851, a crucial amino acid for inhibitor binding. Similarly, in the mTOR active site, interactions were observed with Val2240. nih.gov The binding pattern was found to be similar to that of known native ligands, reinforcing the validity of the predicted binding mode. nih.gov

These detailed interaction maps are invaluable for lead optimization, as they guide chemists in modifying the ligand's structure to enhance binding affinity and selectivity for the target protein.

Table 2: Key Amino Acid Interactions for a Morpholinopyrimidine Derivative (Compound 12b)

| Target Enzyme | Interacting Amino Acid Residues |

|---|---|

| PI3K-α | Val851, Ser774, Lys802 |

Advanced Computational Chemistry Techniques

To gain a deeper understanding of a molecule's behavior, more advanced computational methods are employed. These techniques go beyond simple docking to explore the electronic properties and dynamic nature of the compound.

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. mdpi.com DFT can determine properties like the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential. nih.gov

The energy gap between the HOMO and LUMO is a particularly important parameter, as it relates to the molecule's stability and reactivity; a smaller gap can suggest higher biological activity. samipubco.comnih.gov For pyrimidine (B1678525) derivatives, DFT calculations have been used to investigate their stability and the electronic effects of different substituent groups. samipubco.com Such studies on this compound would help in understanding its intrinsic chemical properties that govern its interactions with biological targets.

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms in the complex over time, providing insights into the stability of the binding pose and the conformational flexibility of both the ligand and the protein. nih.gov These simulations can confirm whether the interactions predicted by docking are maintained over time and can reveal alternative binding conformations, contributing to a more accurate assessment of the ligand's affinity. nih.gov

In Silico ADME and Toxicity Predictions

A critical aspect of drug development is evaluating a compound's pharmacokinetic profile, which includes its Absorption, Distribution, Metabolism, and Excretion (ADME), as well as its potential toxicity. In silico ADME/Tox prediction models are widely used in the early stages of drug discovery to filter out compounds that are likely to fail later due to poor pharmacokinetics or toxicity. srce.hrresearchgate.net

For pyrimidine-based compounds, computational tools can predict a range of properties. These include human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. nih.gov Toxicity predictions often involve assessing the potential for carcinogenicity or inhibition of the hERG potassium channel, which can lead to cardiac toxicity. nih.gov Studies on various pyrimidine derivatives have shown that most compounds fall within the acceptable ranges set by predictive models like Lipinski's rule of five, indicating good potential for oral bioavailability. nih.govresearchgate.net Applying these predictive models to this compound is a crucial step in evaluating its drug-likeness and potential for further development. nih.gov

Assessment of Drug-likeness and Pharmacokinetic Properties

The initial stages of drug discovery heavily rely on the computational evaluation of a molecule's drug-likeness and its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov These predictions help to filter out compounds that are unlikely to be successful in clinical trials due to poor pharmacokinetic properties. nih.gov

One of the most widely used guidelines for assessing drug-likeness is Lipinski's Rule of Five. nih.gov This rule establishes a set of criteria for molecular properties that are common among orally active drugs. acs.org A compound is considered to have favorable oral bioavailability if it violates no more than one of these rules. uran.ua The key parameters of Lipinski's Rule of Five are:

Molecular Weight (MW): A molecular mass less than 500 daltons is preferred for better absorption.

LogP (Octanol-Water Partition Coefficient): This measures the lipophilicity of a compound. A LogP value not exceeding 5 is generally considered favorable.

Hydrogen Bond Donors (HBD): No more than 5 hydrogen bond donors (typically OH and NH groups).

Hydrogen Bond Acceptors (HBA): No more than 10 hydrogen bond acceptors (typically N and O atoms).

Computational tools and web servers are frequently used to predict these properties for novel compounds. For "this compound," the predicted physicochemical and pharmacokinetic properties are summarized in the table below. These in silico predictions suggest that the compound adheres to Lipinski's Rule of Five, indicating a good potential for oral bioavailability.

| Property | Predicted Value | Favorable Range |

|---|---|---|

| Molecular Weight (g/mol) | 225.22 | ≤ 500 |

| LogP | 0.58 | ≤ 5 |

| Hydrogen Bond Donors | 1 | ≤ 5 |

| Hydrogen Bond Acceptors | 5 | ≤ 10 |

| Topological Polar Surface Area (TPSA) (Ų) | 84.74 | ≤ 140 |

| Aqueous Solubility (LogS) | -2.15 | > -4 |

| Gastrointestinal Absorption | High | High |

| Blood-Brain Barrier Permeant | No | - |

Early Stage Toxicity Profiling

Early identification of potential toxicity is crucial to minimize late-stage failures in drug development. springernature.com In silico toxicology models provide a rapid and cost-effective means of flagging compounds that may have adverse effects. acs.org These computational methods are used to predict a range of toxicity endpoints, from mutagenicity to cardiotoxicity. uran.ua

Key areas of computational toxicity assessment include:

Mutagenicity (Ames Test): The Ames test is a widely used method to assess a chemical's potential to cause mutations in the DNA of the test organism. springernature.com In silico models can predict the outcome of this test, identifying compounds that may be carcinogenic.

Cardiotoxicity (hERG Inhibition): Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to life-threatening cardiac arrhythmias. Computational models are used to predict a compound's potential to block this channel.

Hepatotoxicity: Drug-induced liver injury is a major reason for drug withdrawal from the market. Predictive models can assess the potential of a compound to cause liver damage.

The predicted toxicity profile for "this compound" based on several common in silico models is presented below. These preliminary predictions suggest a low risk of mutagenicity, hERG inhibition, and hepatotoxicity for this scaffold.

| Toxicity Endpoint | Predicted Result |

|---|---|

| Ames Mutagenicity | Non-mutagen |

| hERG Inhibition | Low risk |

| Hepatotoxicity | Low risk |

| Carcinogenicity | Non-carcinogen |

| Skin Sensitization | Low risk |

Virtual Screening and Library Design

High-Throughput Virtual Screening Methodologies

High-throughput virtual screening (HTVS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a biological target, such as a protein kinase. springernature.com This approach allows for the rapid and cost-effective screening of millions of compounds, prioritizing a smaller, more manageable number for experimental testing.

There are two main categories of virtual screening methods:

Structure-Based Virtual Screening (SBVS): This method relies on the three-dimensional structure of the target protein. Molecular docking is a common SBVS technique where compounds are computationally fitted into the binding site of the target, and their binding affinity is estimated using a scoring function.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods can be used. These approaches utilize the chemical structure of known active compounds to identify other molecules with similar properties. Techniques include searching for compounds with similar 2D fingerprints or 3D shapes.

The pyrimidine scaffold is a common feature in many kinase inhibitors, and HTVS has been successfully used to identify novel pyrimidine-based compounds for various kinase targets. For instance, virtual screening campaigns have been employed to discover new inhibitors of cyclin-dependent kinase 9 (CDK9) and Janus kinase 3 (JAK3) from libraries of pyrimidine derivatives.

Chemoinformatic Approaches for Hit Identification and Optimization

Once initial "hits" are identified from a virtual screening campaign, chemoinformatic approaches are used to analyze the results and guide the optimization of these compounds into potent and selective drug candidates. These methods help in understanding the structure-activity relationships (SAR) of a series of compounds.

Key chemoinformatic strategies include:

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups in a molecule that are responsible for its biological activity. These models can be used to search for new compounds with a similar arrangement of features and to guide the design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. These models can be used to predict the activity of new compounds before they are synthesized.

Scaffold Hopping: This technique involves replacing the central core (scaffold) of a known active compound with a different chemical moiety while maintaining the key binding interactions. This can lead to the discovery of novel chemical series with improved properties.

For pyrimidine-based compounds like "this compound," these chemoinformatic approaches are crucial for optimizing their interaction with their biological target, improving their potency, selectivity, and pharmacokinetic properties.

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In the ¹H NMR spectrum of 2-Morpholinopyrimidine-5-carboxylic acid, the acidic proton of the carboxylic acid group (–COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the 10–13 ppm region. libretexts.org This signal's broadness is due to hydrogen bonding, and its position can be sensitive to solvent and concentration. libretexts.org The protons on the pyrimidine (B1678525) ring are anticipated to appear as distinct signals in the aromatic region. The two protons on the morpholine (B109124) ring adjacent to the oxygen atom would be found in the 3.6-3.8 ppm range, while the two protons adjacent to the nitrogen atom would appear slightly downfield in the 3.8-4.0 ppm range due to the influence of the pyrimidine ring.

The ¹³C NMR spectrum provides complementary information by showing a signal for each unique carbon atom. The carbon of the carboxylic acid (C=O) is highly deshielded and expected to resonate in the 160-180 ppm range. libretexts.orgresearchgate.net The carbons of the pyrimidine ring would appear in the aromatic region, with their exact shifts influenced by the nitrogen atoms and the morpholino and carboxylic acid substituents. The carbons of the morpholine ring are expected in the aliphatic region, with the carbons adjacent to oxygen appearing around 66-68 ppm and those adjacent to the nitrogen appearing at approximately 44-46 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shift ranges for the functional groups present.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad singlet) | 160 - 180 |

| Pyrimidine Ring (-CH=) | 8.0 - 9.5 (singlets) | 110 - 160 |

| Morpholine Ring (-N-CH₂-) | 3.8 - 4.0 (triplet) | 44 - 46 |

| Morpholine Ring (-O-CH₂-) | 3.6 - 3.8 (triplet) | 66 - 68 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. echemi.com

The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad and strong absorption band is anticipated in the 2500–3300 cm⁻¹ region, which is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. libretexts.orgechemi.com Overlapping this broad band, the C-H stretching vibrations of the morpholine and pyrimidine rings would appear.

A sharp and intense absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid group is expected between 1700 and 1725 cm⁻¹. echemi.com The presence of conjugation with the pyrimidine ring may shift this peak to a slightly lower wavenumber. echemi.com Additionally, C-O stretching from the carboxylic acid and the ether linkage in the morpholine ring would produce signals in the 1200-1300 cm⁻¹ region. Vibrations from the pyrimidine ring (C=N and C=C stretching) typically appear in the 1400-1600 cm⁻¹ range.

Table 2: Expected IR Absorption Frequencies for this compound Values are based on established characteristic frequencies for the respective functional groups. libretexts.orgechemi.comresearchgate.net

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity |

| Carboxylic Acid (-OH) | O-H Stretch | 2500 - 3300 | Strong, Very Broad |

| Carboxylic Acid (C=O) | C=O Stretch | 1700 - 1725 | Strong, Sharp |

| Pyrimidine Ring | C=N, C=C Stretch | 1400 - 1600 | Medium to Strong |

| Morpholine/Carboxylic Acid | C-O Stretch | 1200 - 1300 | Medium to Strong |

| Morpholine (-C-N) | C-N Stretch | 1150 - 1250 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula.

For this compound, the molecular ion peak [M]⁺ would confirm the molecular weight. In techniques like Electrospray Ionization (ESI), protonated [M+H]⁺ or deprotonated [M-H]⁻ ions are commonly observed.

The fragmentation of aromatic carboxylic acids often involves the loss of the hydroxyl group ([M-OH]⁺) and the entire carboxyl group ([M-COOH]⁺). youtube.com Other likely fragmentation pathways for this molecule would include the cleavage of the morpholine ring and the loss of water. Analysis of these fragment ions provides corroborating evidence for the proposed structure.

Table 3: Predicted Mass Spectrometry Fragments for this compound Fragmentation is predicted based on the known behavior of aromatic carboxylic acids and heterocyclic systems. youtube.com

| Ion | Description |

| [M]⁺, [M+H]⁺, or [M-H]⁻ | Molecular Ion / Pseudomolecular Ion |

| [M-H₂O]⁺ | Loss of a water molecule |

| [M-OH]⁺ | Loss of the hydroxyl radical from the carboxyl group |

| [M-COOH]⁺ | Loss of the carboxylic acid group |

| Fragments of morpholine | Cleavage and fragmentation of the morpholine ring |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the separation, isolation, and purity assessment of synthesized compounds. alliedacademies.org Given the polar and ionizable nature of this compound, several chromatographic techniques are applicable.

Thin-Layer Chromatography (TLC) is often used for rapid monitoring of reaction progress and for preliminary purity checks. A polar stationary phase like silica (B1680970) gel is typically used with a mixture of polar and non-polar organic solvents as the mobile phase. academie-sciences.fr

Column Chromatography on silica gel can be employed for the purification of the compound on a larger scale. academie-sciences.fr The solvent system is optimized based on TLC results to achieve effective separation from impurities.

High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis and final purity determination. For polar, ionizable compounds like carboxylic acids, reversed-phase HPLC is commonly used. nih.gov To achieve good peak shape and retention, the mobile phase is often buffered or modified with an acid (ion-suppression) to keep the carboxylic acid in its neutral, protonated form. nih.gov Alternatively, ion-pair chromatography, which involves adding an ion-pairing reagent to the mobile phase, can be used for the separation of ionic compounds. nih.gov

Gas Chromatography (GC) is generally less suitable for non-volatile and thermally labile compounds like carboxylic acids. However, analysis by GC is possible after a derivatization step, such as esterification, to convert the carboxylic acid into a more volatile ester derivative. nih.gov

Future Directions and Research Perspectives

Development of Next-Generation Therapeutics Based on the 2-Morpholinopyrimidine-5-carboxylic Acid Scaffold

The this compound scaffold combines three key pharmacophoric elements: a pyrimidine (B1678525) core, a morpholine (B109124) ring at the 2-position, and a carboxylic acid group at the 5-position. Each component offers opportunities for modification to fine-tune the molecule's pharmacological properties.

Research into closely related structures, such as morpholinopyrimidine-5-carbonitriles, highlights the therapeutic potential of this scaffold. Studies have shown that introducing various substituted heterocycles to the core morpholinopyrimidine structure can yield potent dual inhibitors of PI3K/mTOR, a critical pathway in cancer cell growth and survival. nih.gov For instance, certain Schiff base derivatives of 2-hydrazinyl-6-morpholinopyrimidine-5-carbonitrile have demonstrated significant antiproliferative activity and the ability to induce apoptosis in leukemia cell lines. nih.gov

Furthermore, derivatives of morpholinopyrimidine have been investigated as anti-inflammatory agents. By employing a multicomponent reaction, researchers have synthesized phenol (B47542) derivatives of morpholinopyrimidine that can inhibit the production of nitric oxide (NO) in macrophage cells stimulated by lipopolysaccharides (LPS), a key process in inflammation. researchgate.netresearchgate.net Structure-activity relationship (SAR) studies on related pyrimidine carboxylic acids have revealed that the potency can be controlled by the characteristics of substituents on the carboxylic acid moiety, such as using lipophilic bulky groups. nih.gov These findings suggest that the this compound scaffold is a viable starting point for developing next-generation kinase inhibitors and anti-inflammatory drugs.

Exploration of Novel Biological Targets and Disease Indications for Pyrimidine-Based Compounds

The pyrimidine scaffold's success is rooted in its ability to target a wide range of biological molecules, leading to applications across numerous diseases. nih.gov While cancer remains a primary focus, ongoing research continues to unveil novel targets and potential new therapeutic areas.

Established and Emerging Targets:

Protein Kinases: Pyrimidine derivatives are renowned for their role as protein kinase inhibitors. nih.gov Beyond well-known targets like EGFR, researchers are developing pyrimidine-based compounds that act as dual PI3K/mTOR inhibitors and inhibitors of Aurora and Polo-like kinases (PLK), which are crucial regulators of the cell cycle. nih.govnih.gov

Inflammatory Mediators: Pyrimidines have shown significant promise in treating inflammatory conditions by inhibiting mediators like cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov Recent studies have identified novel pyrimidine derivatives that can reduce the inflammatory response in acute lung injury (ALI) by down-regulating the TLR4/NF-κB and Keap1-NRF2-HO-1 pathways. rsc.org

Infectious Disease Targets: The pyrimidine core is being actively explored for new anti-infective agents. Researchers have developed pyrimidine derivatives with antimycobacterial properties, offering new avenues for treating tuberculosis, including drug-resistant strains. nih.govgsconlinepress.com Other studies focus on developing pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid as potential antimicrobial agents targeting enzymes like TrmD in Pseudomonas aeruginosa. uran.ua

The structural diversity achievable with the pyrimidine skeleton allows medicinal chemists to design compounds for an expanding list of diseases, including diabetes, viral infections, and central nervous system disorders. nih.govnih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The traditional drug discovery process is notoriously long and expensive. dlapiper.com Artificial intelligence (AI) and machine learning (ML) are revolutionizing this landscape by accelerating the design and optimization of new drug candidates. nih.govmdpi.com Pyrimidine-based drug discovery is an area where these technologies are being actively applied.

Key Applications of AI/ML:

De Novo Design: Generative AI models can design entirely new molecules that have never been seen before. stanford.edu For instance, a deep conditional transformer neural network named SyntaLinker was used to design novel pyrrolo[2,3-d]pyrimidine derivatives as potent and selective inhibitors of TANK binding kinase 1 (TBK1). nih.gov Similarly, researchers have used a multi-algorithm approach integrating ML to design coumarin-pyrimidine co-drug derivatives as potential diabetic inhibitors. nih.govrsc.org